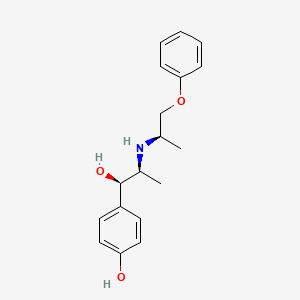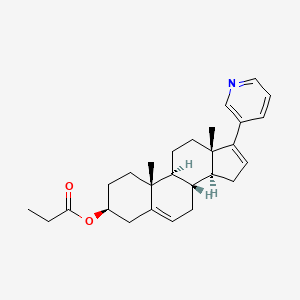
Alternariol 9-Gentiobioside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alternariol 9-Gentiobioside is a derivative of alternariol, a mycotoxin produced by various species of the fungus Alternaria. This compound is known for its complex structure and potential biological activities. Alternariol itself is often found in contaminated food products such as grains, fruits, and vegetables, and has been studied for its toxicological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alternariol 9-Gentiobioside typically involves the glycosylation of alternariol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer a sugar moiety to alternariol under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in biotechnological methods, including the use of engineered microorganisms, have shown promise in producing this compound more efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Alternariol 9-Gentiobioside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Research has focused on its effects on cellular processes, including its potential as an anticancer agent.
Medicine: Studies have explored its pharmacological properties, such as its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of Alternariol 9-Gentiobioside involves several pathways:
Cytotoxicity: It induces cell death through the generation of reactive oxygen species, leading to oxidative stress and mitochondrial dysfunction.
Anti-inflammatory: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Cell Cycle Arrest: It can halt the cell cycle, preventing the proliferation of cancer cells.
Apoptosis: It triggers programmed cell death through the activation of caspases and other apoptotic proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alternariol: The parent compound, known for its toxicological effects.
Alternariol 9-Methyl Ether: A derivative with similar biological activities.
Alternariol 3-Sulfate: Another derivative with distinct chemical properties
Uniqueness
Alternariol 9-Gentiobioside is unique due to its glycosylated structure, which enhances its solubility and potentially modifies its biological activity. This makes it a valuable compound for studying the effects of glycosylation on mycotoxins and their derivatives .
Propriétés
Formule moléculaire |
C26H30O15 |
|---|---|
Poids moléculaire |
582.5 g/mol |
Nom IUPAC |
3,7-dihydroxy-1-methyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C26H30O15/c1-8-2-9(28)3-13-16(8)11-4-10(5-12(29)17(11)24(36)39-13)38-26-23(35)21(33)19(31)15(41-26)7-37-25-22(34)20(32)18(30)14(6-27)40-25/h2-5,14-15,18-23,25-35H,6-7H2,1H3/t14-,15-,18-,19-,20+,21+,22-,23-,25-,26-/m1/s1 |
Clé InChI |
FDXXHVUYQVMVEL-QFEMTIKASA-N |
SMILES isomérique |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)C(=O)O2)O |
SMILES canonique |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)C(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)
![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)




![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)




